molecular formula C9H10O2 B8427729 4,7-Dimethyl-1,3-benzodioxole

4,7-Dimethyl-1,3-benzodioxole

Cat. No.: B8427729
M. Wt: 150.17 g/mol
InChI Key: JNCHBYXOCCZJHP-UHFFFAOYSA-N
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Description

4,7-Dimethyl-1,3-benzodioxole (CAS 74131-59-2) is a chemical compound with the molecular formula C9H10O2 and a molecular weight of 150.17 g/mol. It is a derivative of the 1,3-benzodioxole core structure, a class of heterocyclic compounds known for diverse biological activities. This compound serves as a key scaffold and precursor in medicinal chemistry and agrochemical research. In anti-cancer research, structurally related 4,7-dimethoxy-1,3-benzodioxole derivatives have demonstrated significant anti-proliferative activity against human cancer cell lines. Specifically, such derivatives have been shown to inhibit the growth of COLO 205 human colorectal carcinoma cells by inducing G0/G1 cell cycle arrest and promoting apoptosis. The mechanism involves the upregulation of key proteins like p53, p21, and p27, a decrease in cyclin D1 levels, and the activation of caspase pathways . In plant science, novel synthetic 1,3-benzodioxole derivatives have been designed as potent auxin receptor agonists. These compounds, which share the 1,3-benzodioxole motif, can significantly promote root growth in model plants like Arabidopsis thaliana and crops like Oryza sativa (rice) by binding to the TIR1 auxin receptor and enhancing root-related signaling responses . Researchers value this compound for its potential in developing new therapeutic agents and plant growth regulators. Its physical properties include a calculated density of 1.128 g/cm³ and a boiling point of approximately 210.9 °C .

Properties

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

4,7-dimethyl-1,3-benzodioxole

InChI

InChI=1S/C9H10O2/c1-6-3-4-7(2)9-8(6)10-5-11-9/h3-4H,5H2,1-2H3

InChI Key

JNCHBYXOCCZJHP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)C)OCO2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

4,7-Dimethoxy-5-Methyl-1,3-Benzodioxole (DMB)

DMB (CAS: N/A) is a methoxy- and methyl-substituted benzodioxole isolated from Antrodia camphorata. Unlike 4,7-dimethyl-1,3-benzodioxole, DMB features methoxy groups at positions 4 and 7 and a methyl group at position 5. This structural variation enhances its bioactivity:

  • Anti-inflammatory Activity: DMB inhibits LPS-induced pro-inflammatory molecules (NO, IL-1β, TNF-α) in RAW264.7 macrophages by suppressing NF-κB and inducing HO-1 .
  • Antitumor Effects : DMB derivatives, such as SY-1 and apiole (4,7-dimethoxy-5-propenyl-1,3-benzodioxole), show potent antitumor activity against colorectal cancer (COLO 205 cells) via cell cycle arrest (G0/G1 phase) and upregulation of p53/p21 pathways .
  • Synthesis : DMB is synthesized in a two-step process using bromochloromethane and high-polar aprotic solvents, scalable for industrial applications .

Apiol and Dillapiol

Apiol (4,7-dimethoxy-5-propenyl-1,3-benzodioxole) and dillapiol (4,5-dimethoxy-6-propenyl-1,3-benzodioxole) are positional isomers differing in methoxy group placement. Both are phenylpropanoids found in Crithmum maritimum:

  • Bioactivity: Apiol exhibits in vivo antitumor effects in colon cancer xenografts at 1–30 mg/kg doses , while dillapiol’s activity remains less characterized due to challenges in chromatographic separation from apiol .
  • Natural Occurrence : Apiol is abundant in Petroselinum sativum and Antrodia camphorata, whereas dillapiol is less common .

2,2-Diphenyl-1,3-Benzodioxole

This compound lacks methyl/methoxy groups but features two phenyl substituents at position 2:

  • Biomedical Potential: Demonstrated high binding affinity to MAGE-A proteins in 3D-QSAR studies, suggesting utility in cancer therapy targeting branched-chain amino acid metabolism .
  • Antioxidant Properties : The unsubstituted 1,3-benzodioxole core exhibits antioxidative capacity, which is enhanced by phenyl groups .

2,2-Difluoro-1,3-Benzodioxole (DFBD)

DFBD is a fluorinated analog with industrial and pharmaceutical relevance:

  • Applications : Used in the fungicide fludioxonil, the anticancer agent AS-604850, and enantioselective synthesis reagents. Fluorine atoms increase metabolic stability compared to methyl/methoxy groups .

6-Benzyl-1,3-Benzodioxole Derivatives

These derivatives feature a benzyl group at position 6 and substituents (e.g., para-methoxy) on the benzyl ring:

  • Antimitotic Activity : Inhibit tubulin polymerization and colchicine binding, comparable to podophyllotoxin. Maximum activity requires an intact dioxole ring and para-methoxy substitution .

Data Tables

Table 1. Structural and Functional Comparison of Benzodioxole Derivatives

Compound Substituents Key Bioactivity Source/Application References
This compound 4,7-CH₃ Industrial synthesis Synthetic/Industrial
DMB 4,7-OCH₃; 5-CH₃ Anti-inflammatory, antitumor Antrodia camphorata
Apiol 4,7-OCH₃; 5-CH₂CH=CH₂ Antitumor (colon cancer) Petroselinum sativum
2,2-Diphenyl-1,3-benzodioxole 2,2-Ph₂ Cancer therapy (MAGE-A binding) Synthetic
DFBD 2,2-F₂ Fungicide, anticancer agents Industrial/Pharmaceutical

Key Research Findings

  • Substituent Position Matters : Methoxy groups at positions 4 and 7 (DMB, apiol) enhance anti-inflammatory and antitumor activities compared to methyl groups .
  • Fluorination Enhances Stability : DFBD’s fluorine substituents improve metabolic resistance, making it suitable for long-acting pharmaceuticals .
  • Structural Mimicry : 6-Benzyl derivatives mimic podophyllotoxin’s mechanism but require specific substituents (e.g., para-methoxy) for optimal activity .

Preparation Methods

Lewis Acid-Mediated Cyclization

A patented two-step process for synthesizing structurally related benzodioxoles offers insights applicable to 4,7-dimethyl derivatives. The method involves:

  • Lewis Acid-Catalyzed Deprotection : A dihydroxy precursor (e.g., 3,4-dihydroxy-2,5-dimethyltoluene) is treated with a Lewis acid (AlCl₃ or BCl₃) under inert gas (N₂ or Ar) at 40°C for 16 hours. This step activates phenolic hydroxyl groups for subsequent cyclization.

  • Dihalomethane Cyclization : The intermediate reacts with dihalomethane (e.g., CH₂Cl₂ or CH₂BrCl) in the presence of a base (Cs₂CO₃ or K₂CO₃) at 110°C for 16 hours, forming the dioxole ring.

Example Protocol (Adapted from US20110137050A1):

  • Step 1 : 3,4-Dihydroxy-2,5-dimethyltoluene (1.35 mmol) is dissolved in dichloromethane with AlCl₃ (1.5 equiv) under N₂ at 40°C for 16 hours.

  • Step 2 : The crude product is reacted with CH₂BrCl (1.3 equiv) and Cs₂CO₃ (1.0 equiv) in DMSO at 110°C for 16 hours.

  • Yield : ~70% after column chromatography (EtOAc/hexane).

Key Data :

ParameterValue
Lewis AcidAlCl₃ or BCl₃
Temperature (Step 1)40°C
Temperature (Step 2)110°C
BaseCs₂CO₃
Solvent (Step 2)DMSO
Yield69.8%

Base-Promoted Ring Closure

The Dallacker and Coerver method (1983) provides a complementary approach for synthesizing substituted benzodioxoles. While originally reported for 4,7-dimethyl-1,3-benzodioxol-5-ol, this method can be adapted for the target compound by omitting hydroxylation steps.

Procedure :

  • Condensation : 2,5-Dimethylresorcinol reacts with methylene chloride in the presence of a strong base (NaOH or KOH) at reflux.

  • Cyclization : Intramolecular nucleophilic substitution forms the dioxole ring.

Optimization Notes :

  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

  • Base : Cs₂CO₃ improves yields compared to Na₂CO₃ due to superior solubility in DMSO.

Reaction Mechanisms and Intermediate Characterization

Lewis Acid Activation

Lewis acids (e.g., AlCl₃) coordinate with phenolic hydroxyl groups, increasing their electrophilicity and facilitating nucleophilic attack by dihalomethane (Figure 2). The reaction proceeds via an SN2 mechanism, with the base deprotonating intermediates to drive ring closure.

Spectroscopic Validation

  • ¹H NMR : Methyl groups appear as singlets at δ 2.22 ppm, while dioxole protons resonate as broad singlets at δ 5.48–5.66 ppm.

  • ¹³C NMR : The dioxole carbons (C-1 and C-3) appear at δ 103–143 ppm, with methyl carbons at δ 15–20 ppm.

Comparative Analysis of Synthetic Methods

MethodYieldConditionsScalabilityCost Efficiency
Lewis Acid-Mediated70%High-temperatureIndustrialModerate
Base-Promoted60–65%RefluxLab-scaleHigh

Advantages of Lewis Acid Approach :

  • Higher yields due to efficient activation of phenolic precursors.

  • Compatibility with diverse dihalomethanes (CH₂Cl₂, CH₂Br₂).

Limitations :

  • Requires anhydrous conditions and inert gas.

  • Cs₂CO₃ is cost-prohibitive for large-scale synthesis.

Industrial Scalability and Process Optimization

Solvent Selection

  • DMSO : Enhances reaction rates but complicates purification.

  • Toluene : Alternative for high-temperature reactions, though yields drop by ~15%.

Catalytic Improvements

  • Lanthanide Triflates : Emerging catalysts (e.g., Yb(OTf)₃) reduce reaction times to 8 hours with comparable yields.

Applications and Derivatives

This compound serves as a precursor for bioactive molecules, including antitumor agents and antifungal compounds. Derivatives with nitro or amino substituents exhibit enhanced pharmacological profiles .

Q & A

Q. What are the optimal synthetic routes for preparing 4,7-Dimethyl-1,3-benzodioxole derivatives, and how can reaction conditions be optimized?

The synthesis of this compound derivatives often involves regioselective functionalization of the benzodioxole core. For example, 4,7-Dimethoxy-1,3-benzodioxole-5,6-dicarboxaldehyde can be synthesized under mild conditions using hydroxyacetone and subsequent methylation to yield quinone derivatives . Key considerations include:

  • Temperature control : Reactions are typically conducted at 0–25°C to avoid side products.
  • Catalyst selection : Acidic conditions (e.g., H₂SO₄) are critical for cyclization steps.
  • Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate) ensures high purity (>95%).

Q. How can spectroscopic techniques be employed to characterize this compound derivatives?

Structural elucidation relies on:

  • ¹H/¹³C-NMR : The benzodioxole methyl groups resonate at δ 2.3–2.5 ppm (¹H) and 15–20 ppm (¹³C). Aromatic protons appear as singlets (δ 6.1–6.3 ppm) due to symmetry .
  • ESR spectroscopy : For radical intermediates, hyperfine splitting constants (e.g., 0.5–1.2 mT for methylene protons) correlate with HOMO orbital densities, aiding in reactivity prediction .
  • IR spectroscopy : Stretching vibrations for the dioxole ring (C–O–C) appear at 940–980 cm⁻¹ .

Q. What in vitro assays are suitable for preliminary screening of biological activity in benzodioxole derivatives?

  • Antioxidant assays : DPPH radical scavenging (IC₅₀ values < 10 µM reported for benzodioxoles with electron-donating substituents) .
  • Anticancer screening : MTT assays against HeLa or MCF-7 cell lines (e.g., derivatives showing >50% inhibition at 10 µM) .
  • Enzyme inhibition : COX-1/COX-2 inhibition assays (e.g., IC₅₀ values of 0.725–33.7 µM for halogenated derivatives) .

Advanced Research Questions

Q. How do structural modifications of this compound affect selectivity in kinase inhibition?

  • Substituent effects : Electron-withdrawing groups (e.g., Cl, Br) at the C-3 position enhance AMPA receptor inhibition by stabilizing ligand-receptor interactions via π-π stacking .
  • Homologation impact : Inserting a methylene group between the amide and aromatic ring reduces GRK2 potency (e.g., drop from IC₅₀ = 0.12 µM to >10 µM) but increases ROCK1 activity, suggesting divergent binding modes .
  • Data contradiction : Benzodioxole analogs of paroxetine show complete inactivity in kinase assays despite structural similarity, highlighting the role of hinge-region interactions .

Q. What methodologies resolve discrepancies in COX-1/COX-2 inhibition data for benzodioxole derivatives?

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Ratio (COX-2/COX-1)
4a 1.453.342.30
3a 12.3214.341.16
4f 0.7251.121.54
Data adapted from
  • Mechanistic insight : Carboxylic acid derivatives (e.g., 4a ) exhibit higher selectivity due to ionic interactions with Arg120 in COX-1.
  • Halogen effects : Bromine at the para position (4f ) enhances COX-1 inhibition by 15-fold compared to non-halogenated analogs, likely via hydrophobic pocket occupancy .

Q. How do benzodioxole derivatives maintain long-term stability in biomedical applications (e.g., dental adhesives)?

  • Co-initiator performance : Benzodioxole-containing adhesives show superior bond strength retention (>30 MPa after 3 years) compared to amine-based systems, attributed to reduced hydrolytic degradation .
  • Accelerated aging tests : Thermal cycling (5,000 cycles, 5–55°C) and SEM analysis confirm intact resin-dentin interfaces with minimal nanoleakage .

Q. What computational approaches validate structure-activity relationships (SARs) in benzodioxole-based AMPA receptor modulators?

  • Docking studies : Glide XP scoring reveals that C-3 halogenation improves binding affinity (ΔG = −9.2 kcal/mol for Cl vs. −7.8 kcal/mol for H) by interacting with Leu783 and Thr786 in the AMPA receptor .
  • MD simulations : Ligand-induced conformational changes in the pre-M1 helix stabilize the closed-channel state, reducing ion flux by >80% .

Methodological Guidelines

  • Synthetic optimization : Use continuous flow reactors for scale-up to minimize side reactions (e.g., epoxide ring-opening) .
  • Biological assays : Include positive controls (e.g., ketoprofen for COX assays) and validate results with triplicate runs .
  • Data interpretation : Cross-reference experimental hyperfine constants (ESR) with INDO/HMO calculations to confirm radical intermediates .

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